molecular formula C7H11N3O B1455782 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile CAS No. 1339077-97-2

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Cat. No.: B1455782
CAS No.: 1339077-97-2
M. Wt: 153.18 g/mol
InChI Key: PJGPHJCWGZELLI-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (CAS 1339077-97-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperazinone scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. Recent research has identified this chemotype as a key intermediate in the development of potent and highly selective covalent inhibitors of KEAP1 . The Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 pathway is a central regulator of the cellular antioxidant response, and its targeted inhibition promotes NRF2-mediated gene expression, offering a potential therapeutic strategy for conditions involving oxidative stress . Furthermore, the 3-oxopiperazine (piperazinone) core is a versatile scaffold in the design of novel anticancer agents. Its application extends to other therapeutic areas, as it is found in compounds investigated as MDM2-p53 interaction inhibitors for the treatment of proliferative diseases and has been utilized in the synthesis of farnesyltransferase inhibitors evaluated for their cytotoxicity against various cancer cell lines . With a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol, this nitrile-functionalized piperazinone is supplied for research applications only. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGPHJCWGZELLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and utility of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile .

A Critical Intermediate in Heterocyclic Drug Discovery[1]

Executive Summary

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (CAS: 1339077-97-2 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., PI3K inhibitors) and epigenetic modulators (e.g., KDM1A inhibitors).[1]

Structurally, it consists of a piperazin-2-one core substituted with a methyl group at the lactam nitrogen and a cyanomethyl group at the amine nitrogen.[1] This specific arrangement confers unique electronic properties, making it a valuable "privileged scaffold" for optimizing solubility and metabolic stability in drug candidates.

Property Data
CAS Number 1339077-97-2
IUPAC Name 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CN1CCNC(CN)C1=O (Isomeric representation)
Core Scaffold Piperazin-2-one (Ketopiperazine)

Structural Analysis & Chemotype

The molecule is defined by a 1,4-disubstituted piperazin-2-one ring.[1] Understanding the regiochemistry is critical for synthesis and reactivity.

Regiochemical Designation

The name "2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile" implies the following connectivity based on IUPAC priority rules for the piperazine ring attached to the acetonitrile parent:

  • Attachment Point: The piperazine ring is attached to the acetonitrile moiety via Nitrogen-1 (N1) .[1]

  • Carbonyl Position: The ketone (oxo) group is at Carbon-3 (C3) relative to N1.[1]

  • Methyl Substituent: The methyl group is at Nitrogen-4 (N4) .[1]

Structural Logic:

  • N4 (Methylated): This nitrogen is adjacent to the carbonyl (C3). This forms an amide (lactam) linkage. Consequently, N4 has significant

    
     character and reduced nucleophilicity due to resonance delocalization with the carbonyl oxygen.
    
  • N1 (Alkylated): This nitrogen is separated from the carbonyl by a methylene group (C2). It functions as a tertiary amine , retaining high nucleophilicity and basicity (approximate pKa ~7–8).

3D Conformation & Electronic Profile

The piperazinone ring adopts a distorted half-chair or twist-boat conformation to minimize steric strain between the N-substituents and the carbonyl dipole.[1]

  • Dipole Moment: High, due to the alignment of the nitrile (

    
    ) and lactam (
    
    
    
    ) dipoles.
  • Hydrogen Bonding: The molecule acts purely as a hydrogen bond acceptor (via the nitrile N, lactam O, and amine N). It lacks hydrogen bond donors, enhancing its membrane permeability (Lipinski's Rule of 5 compliant).

Structure cluster_0 Chemical Connectivity N4 N4 (Amide) -CH3 C3 C3 (=O) Lactam Carbonyl N4->C3 Amide Bond C2 C2 Methylene C3->C2 N1 N1 (Amine) Attachment Point C2->N1 Acetonitrile Acetonitrile Group -CH2-CN N1->Acetonitrile C6 (Ring) C6 (Ring) N1->C6 (Ring) C5 (Ring) C5 (Ring) C6 (Ring)->C5 (Ring) C5 (Ring)->N4

Caption: Connectivity map showing the distinction between the amide (N4) and amine (N1) centers.[1]

Synthetic Pathways

The synthesis relies on the differential nucleophilicity of the two nitrogen atoms in the piperazinone precursor.

Retrosynthetic Analysis

The most efficient route involves the N-alkylation of a commercially available precursor, 1-methylpiperazin-2-one .[1]

  • Precursor: 1-Methylpiperazin-2-one (CAS: 59702-07-7).[1]

    • Note: In this precursor, the methyl group is on the lactam nitrogen (N1 in standard numbering, which corresponds to N4 in the final product's relative numbering). The amine nitrogen is free.

  • Electrophile: Chloroacetonitrile or Bromoacetonitrile.

Optimized Synthetic Protocol

Reaction Type:


 Nucleophilic Substitution.

Reagents:

  • Substrate: 1-Methylpiperazin-2-one (1.0 equiv).

  • Alkylating Agent: Chloroacetonitrile (1.1–1.2 equiv).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodoacetonitrile in situ (Finkelstein reaction).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methylpiperazin-2-one in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Base Addition: Add finely powdered anhydrous

    
    . Stir for 15 minutes to ensure suspension.
    
  • Alkylation: Add chloroacetonitrile dropwise at

    
     to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH:DCM 1:10) or LC-MS.[1][2]

    • Checkpoint: The starting amine is nucleophilic enough that strong bases (like NaH) are not required and should be avoided to prevent deprotonation of the alpha-carbon next to the nitrile.[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization if solid.

Synthesis Start 1-Methylpiperazin-2-one (Nucleophilic Amine) Intermediate Transition State (SN2 Attack) Start->Intermediate Mix Reagents Chloroacetonitrile + K2CO3 / ACN Reagents->Intermediate Product 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile Intermediate->Product - KCl, - KHCO3

Caption: Synthetic flow for the N-alkylation of 1-methylpiperazin-2-one.

Characterization & Quality Control

Verification of the structure requires analyzing the distinct signals of the piperazinone ring and the nitrile substituent.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.[1]
  • 
     2.9–3.0 ppm (s, 3H):  N-Methyl group (Amide-N).[1] Distinctly downfield due to the adjacent carbonyl.
    
  • 
     3.6–3.8 ppm (s, 2H):  Cyanomethyl protons (
    
    
    
    ).[1] Singlet.
  • 
     2.6–3.4 ppm (m, 4H):  Ethylene bridge protons of the piperazine ring. The protons adjacent to the amine N will differ from those adjacent to the amide N.
    
  • 
     3.1–3.3 ppm (s, 2H):  Ring methylene protons adjacent to the carbonyl (C2 position in the ring).
    
Infrared Spectroscopy (FT-IR)
  • 2240–2260 cm⁻¹: Distinct sharp peak for Nitrile (

    
    )  stretch.
    
  • 1630–1660 cm⁻¹: Strong peak for Tertiary Amide (

    
    )  stretch (Lactam).[1]
    
  • Absence of N-H: No peaks in the 3200–3400 cm⁻¹ region, confirming full alkylation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of acetonitrile group or ring opening may be observed at higher collision energies.

Applications in Drug Discovery

This compound serves as a versatile intermediate for introducing the methyl-oxopiperazine motif, which is known to improve the pharmacokinetic (PK) profile of drug candidates.

Metabolic Stability

The 3-oxo group (lactam) blocks metabolic oxidation at the carbon adjacent to the nitrogen.[1] In standard piperazines, these positions are susceptible to Cytochrome P450-mediated oxidation.[1] The lactam stabilizes the ring, prolonging half-life (


).[1]
Functional Derivatization

The nitrile group is a "masked" functional handle that can be transformed into various pharmacophores:

  • Reduction: Hydrogenation (Raney Ni/H2) yields the ethylamine side chain (

    
    ), common in GPCR ligands.[1]
    
  • Hydrolysis: Acidic hydrolysis yields the carboxylic acid (

    
    ), useful for peptide coupling.[1]
    
  • Cyclization: Reaction with azides yields tetrazoles (bioisostere of carboxylic acid).

Case Study: Kinase Inhibitors Patents indicate the use of this scaffold in synthesizing inhibitors for PI3K


  (Phosphoinositide 3-kinase gamma) and KDM1A  (Lysine-specific demethylase 1).[1] The polar lactam moiety interacts with solvent-exposed regions of the kinase binding pocket, improving water solubility.[1]

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2.

  • Signal Word: Warning.

  • Precaution: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though this aliphatic nitrile is relatively stable. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas. Hygroscopic.

References

  • PubChem Compound Summary. (2025). 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile (Related Substructure).[1][3] National Center for Biotechnology Information. Link

  • Imago BioSciences, Inc. (2019).[4] Heterocyclic Compounds as KDM1A Inhibitors. WO2019/217972.[4] (Describes the use of 1-methylpiperazin-2-one alkylation). Link[1]

  • Infinity Pharmaceuticals. (2017). Heterocyclic Compounds as PI3K-Gamma Inhibitors.[1] WO2017223414. (Synthesis protocols for piperazinone intermediates). Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: (4-Methyl-piperazin-1-yl)-acetonitrile and related piperazinones.[1]Link[1]

Sources

Thermodynamic stability of piperazine acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Thermodynamic Stability of Piperazine Acetonitrile Derivatives: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] Piperazine acetonitrile derivatives represent a significant class of compounds in medicinal chemistry, valued for their versatile binding properties and presence in numerous biologically active agents.[2] However, their inherent structural features, including the basic piperazine ring and polar acetonitrile group, can predispose them to various physical and chemical instabilities. This guide provides a comprehensive framework for assessing the thermodynamic stability of these derivatives. We move beyond rote protocols to explain the causal relationships behind experimental choices and computational models, offering an integrated strategy that combines thermal analysis, calorimetry, solubility studies, and in-silico prediction to build a robust stability profile.

The Imperative of Thermodynamic Stability in Drug Development

In the solid state, molecules strive to arrange themselves in the lowest possible energy state. This state, the most thermodynamically stable form, typically exhibits the lowest solubility and highest melting point.[3] For a pharmaceutical compound, understanding this stability is not merely an academic exercise; it is fundamental to ensuring consistent product quality.[4] Instabilities can manifest as:

  • Polymorphic Transitions: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a major challenge.[3][5] A less stable, metastable form might be inadvertently produced during manufacturing, which could later convert to the more stable form upon storage. This transition can drastically alter solubility and bioavailability, potentially rendering a drug ineffective or unsafe.[1]

  • Chemical Degradation: Molecules can degrade through pathways like hydrolysis, oxidation, or photolysis.[6][7] The thermodynamic stability of a molecule provides a baseline for its resistance to these chemical transformations.[][9]

  • Amorphous to Crystalline Conversion: Amorphous forms, which lack long-range molecular order, are thermodynamically unstable compared to their crystalline counterparts.[10] While they may offer solubility advantages, their propensity to crystallize over time is a significant risk to product stability and performance.[11]

This guide focuses on establishing a molecule's intrinsic thermodynamic properties to preemptively identify and mitigate these risks for piperazine acetonitrile derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to probe the thermodynamic landscape of a piperazine acetonitrile derivative. Thermal analysis, calorimetry, and solubility measurements form the three pillars of this assessment.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[12] For piperazine derivatives, they are indispensable for identifying melting points, phase transitions, and decomposition temperatures.[13]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the gold standard for identifying melting points, glass transitions, and solid-solid phase transitions (polymorphism).[12] The melting point of the most stable polymorph will be the highest, a principle established by Burger's rules of polymorphism.

TGA measures the mass of a sample over time as the temperature changes.[13] This technique is critical for determining the onset temperature of thermal decomposition and quantifying the loss of volatiles like water or residual solvents, which can impact crystal structure and stability.[] Combining DSC and TGA allows for a clear distinction between a melting event (seen in DSC) and a decomposition event (seen in TGA).

Table 1: Comparison of Key Experimental Stability Techniques

TechniquePrincipleKey Parameters MeasuredApplication for Piperazine Acetonitrile Derivatives
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample relative to a reference as a function of temperature.[12]Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉), Polymorphic Transitions.Identifying and differentiating polymorphs, assessing purity, determining the most stable crystalline form.[12][14]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13]Onset of Decomposition, Mass Loss (%), Residual Solvent/Water Content.Determining thermal stability limits, assessing hydration/solvation states, ensuring formulation compatibility.[1][13]
Solution Calorimetry Measures the heat absorbed or released (enthalpy of solution, ΔHₛₒ₁) when a solid dissolves in a solvent.[15]Enthalpy of Solution (ΔHₛₒ₁).Quantifying the energy difference between polymorphs and amorphous forms, verifying stability hierarchies.[16][17]
Equilibrium Solubility (Shake-Flask) Measures the concentration of a solute in a saturated solution at equilibrium.[18]Thermodynamic Solubility.Confirming the stability hierarchy (most stable form has the lowest solubility), providing data for biopharmaceutical classification.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of a piperazine acetonitrile derivative and to screen for polymorphism.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of the piperazine acetonitrile derivative powder into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. For volatile samples or to study processes involving outgassing, use a pinhole or hermetically sealed pan.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature well above the expected melting point.[19]

  • Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tₘ), and the integrated area of the peak provides the enthalpy of fusion (ΔHբ). Sharp endotherms typically indicate a pure crystalline substance. The presence of multiple melting peaks or exothermic events before melting may indicate a polymorphic transition.

Solution Calorimetry: Quantifying Stability Differences

While DSC can rank polymorph stability based on melting points, solution calorimetry can quantify the energy difference between them.[16] This technique measures the heat of solution (ΔsolH), which is the enthalpy change when a solute dissolves in a solvent.[15] By measuring ΔsolH for two different polymorphs in the same solvent, the enthalpy difference between the two solid forms can be calculated directly. The more stable polymorph will release less energy (be less exothermic or more endothermic) upon dissolution.

Equilibrium Solubility Studies: The Ultimate Thermodynamic Arbiter

The most stable crystalline form of a compound is, by definition, the least soluble at a given temperature.[18] Therefore, determining the thermodynamic solubility is a definitive method for identifying the most stable polymorph. The "gold standard" shake-flask method is employed for this purpose.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To determine the thermodynamic solubility of a piperazine acetonitrile derivative and compare the stability of different solid forms.

Methodology:

  • System Preparation: Add an excess amount of the solid API to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure equilibrium is reached with the solid phase.[18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the aliquot immediately using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

  • Quantification: Dilute the filtered solution into a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[18]

  • Confirmation: Analyze the remaining solid residue by techniques like DSC or PXRD to confirm that no phase transition occurred during the experiment. The solid form with the lowest measured concentration at equilibrium is the most thermodynamically stable.

Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers powerful predictive insights, allowing for the early-stage screening and understanding of stability.[20] These methods can rationalize experimental findings and guide synthetic efforts toward more stable molecular architectures.

Caption: Integrated workflow for assessing thermodynamic stability.

Quantum Mechanics (QM): Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and energy of molecules.[21][22] For piperazine acetonitrile derivatives, it can be used to:

  • Calculate Conformational Energies: Determine the relative energies of different molecular conformations (e.g., chair vs. boat forms of the piperazine ring) to identify the lowest energy, most stable conformer in the gas phase.[23]

  • Predict Polymorph Stability: By calculating the energies of molecules within their crystal lattice, DFT can predict the relative stability of different polymorphs. These calculations often correlate well with experimental findings.[5][24]

  • Investigate Degradation Pathways: DFT can model reaction mechanisms, such as hydrolysis or oxidation, by calculating the activation energies for different degradation pathways, thereby predicting the most likely routes of decomposition.[25]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time.[26] This approach is invaluable for:

  • Analyzing Crystal Packing: MD simulations can provide a dynamic view of intermolecular interactions, such as the hydrogen bonds that are critical to the crystal packing and stability of piperazine compounds.[27]

  • Predicting Solvation Free Energy: By simulating the interaction of a solute with solvent molecules, MD can be used to predict solubility, a key thermodynamic property.[26]

Key Factors Influencing Stability of Piperazine Acetonitrile Derivatives

The thermodynamic stability of this class of compounds is a complex interplay of intramolecular and intermolecular forces.

Caption: Energy landscape illustrating thermodynamic vs. kinetic stability.

  • Crystal Packing and Hydrogen Bonding: The piperazine ring contains two nitrogen atoms that can act as both hydrogen bond donors (when protonated) and acceptors. This leads to strong and directional N-H···N or N-H···O hydrogen bonds, which often dominate the crystal packing and are a primary determinant of lattice energy and stability.[27] The acetonitrile group can also participate in weaker C-H···N interactions.

  • Polymorphism: As with many pharmaceutical solids, piperazine derivatives are prone to polymorphism.[5][23] Subtle changes in crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms with vastly different thermodynamic stabilities.[3][28]

  • Degradation Pathways: The piperazine moiety is susceptible to oxidative degradation, which can lead to ring-opening or the formation of N-oxide or nitrosamine species.[6][29][30] The pH of aqueous formulations is also critical, as hydrolysis of substituents or pH-catalyzed degradation can occur.[7]

Degradation_Pathway cluster_products Degradation Products Parent Piperazine Acetonitrile Derivative Oxidation Oxidative Stress (e.g., O₂, H₂O₂) Parent->Oxidation Hydrolysis Hydrolytic Stress (e.g., H₂O, pH) Parent->Hydrolysis N_Oxide N-Oxide Product Oxidation->N_Oxide Pathway A RingOpened Ring-Opened Product Oxidation->RingOpened Pathway B Hydrolyzed Hydrolyzed Acetonitrile (Carboxylic Acid/Amide) Hydrolysis->Hydrolyzed Pathway C

Caption: Potential chemical degradation pathways.

Conclusion: An Integrated Strategy for Stability Assurance

Assessing the thermodynamic stability of piperazine acetonitrile derivatives requires a synergistic combination of experimental measurement and computational prediction. Thermal analysis (DSC, TGA) and solubility studies provide the definitive, quantitative data on physical stability, while computational tools like DFT offer a mechanistic understanding and predictive power. By integrating these approaches, researchers and drug developers can build a comprehensive stability profile, enabling them to select the most stable solid form, design robust formulations, and ultimately ensure the delivery of a safe and effective therapeutic agent. This proactive, knowledge-based strategy is essential for navigating the complexities of pharmaceutical development and meeting stringent regulatory standards.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Vertex AI Search.
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
  • TGA Analysis in Pharmaceuticals. (2026).
  • Application of Thermal Analysis Technology in Pharmaceutical Field. (n.d.). BOC Sciences.
  • Pharmaceutical Calorimeters. (n.d.). Labcompare.
  • How does piperazine affect the crystalliz
  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic m
  • DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. (2019). PubMed.
  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. (2005). Current Pharmaceutical Biotechnology.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (n.d.). Lab Manager.
  • Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2016). Asian Journal of Chemistry.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025). PMC.
  • DFT study of nitrogenated heterocycles of six and seven links. (2016).
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.
  • Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. (2025).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). Figshare.
  • Piperazine Degradation in Pilot Plants. (2025).
  • The crystal structure of piperazine. (a) Molecular displacement... (n.d.).
  • Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx. (n.d.). Scribd.
  • Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
  • Computational Methods in Drug Discovery. (n.d.). PMC.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. (2024). MDPI.
  • How to determine chemical stability of a pharmaceutical formulation/product. (2016).
  • Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. (2019). Semantic Scholar.
  • Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. (n.d.).
  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (n.d.). CrystEngComm (RSC Publishing).
  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. (2011).
  • Polymorphism and stability. (2025).
  • Piperazine and morpholine: Synthetic aspects, medicinal properties and pharmacological applications. (2015). Journal of Chemical and Pharmaceutical Research.

Sources

Technical Guide: Physicochemical Profiling & Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

[1]

Executive Summary & Compound Identity

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a critical building block in medicinal chemistry, serving as a polar, rigid linker in drug discovery.[1] Structurally, it consists of a piperazin-2-one core where the amide nitrogen is methylated and the amine nitrogen is alkylated with an acetonitrile group.[1]

This guide addresses the data gap in public repositories regarding its specific thermal properties by synthesizing field data from analogous structures and predictive models, alongside a validated synthesis protocol.

Property Data Specification
IUPAC Name 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile
Alt.[1][2][3][4][5] Chemical Name 1-methyl-4-(cyanomethyl)piperazin-2-one
CAS Number 1339077-97-2
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CN1CCN(CC1=O)CC#N

Physicochemical Data Profile

As a specialized intermediate, experimental values for this specific CAS are rarely indexed in standard catalogs. The values below represent a consensus of predicted thermodynamic modeling and experimental data from immediate structural analogs (e.g., 2-(4-methylpiperazin-1-yl)acetonitrile).

Thermal Properties
PropertyValue / RangeConfidence LevelSource / Rationale
Physical State Solid (Crystalline Powder)HighAnalogous piperazinones are solids at RTP.[1]
Melting Point (MP) 88 – 96 °C (Predicted)MediumMethylation of the amide lowers MP relative to the NH-lactam (MP >120°C), but the nitrile adds polarity.
Boiling Point (BP) ~360 °C (at 760 mmHg)HighPredicted via group contribution methods. Likely decomposes before boiling.
Flash Point >110 °C HighEstimated based on MW and polarity.
Solubility Soluble in DCM, MeOH, DMSO, DMF.HighPolar aprotic/protic compatibility.

Critical Note: Do not attempt to distill this compound at atmospheric pressure. Purification should be performed via recrystallization or vacuum distillation (<1 mmHg) if the MP permits liquid handling.

Synthesis & Experimental Protocol

The most robust route to 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile involves the N-alkylation of commercially available 1-methylpiperazin-2-one with chloroacetonitrile .[1] This method avoids the use of stronger bases required for amide alkylation, as the reaction targets the more nucleophilic secondary amine.

Reaction Logic[1]
  • Nucleophile: 1-Methylpiperazin-2-one (Secondary amine at position 4 is the active site).[1]

  • Electrophile: Chloroacetonitrile (Activated alkyl halide).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) to scavenge HCl.
    
Step-by-Step Protocol
  • Setup: Charge a dry 250 mL round-bottom flask with 1-methylpiperazin-2-one (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add

    
      (2.0 eq) or 
    
    
    (1.5 eq) to the stirring solution.
  • Alkylation: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile (1.1 eq) over 15 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Analytical Validation[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    Expect a singlet for the N-Methyl (~2.9 ppm), a singlet for the cyanomethyl protons (~3.6 ppm), and multiplets for the piperazine ring protons (2.6–3.2 ppm).
  • IR Spectroscopy: Look for the characteristic nitrile stretch at ~2250 cm⁻¹ and the lactam carbonyl stretch at ~1640 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the synthesis logic and purification decision tree for this compound.

SynthesisWorkflowStartStart:1-Methylpiperazin-2-oneReactionReaction:N-Alkylation(25°C, 16h)Start->ReactionReagentsReagents:ChloroacetonitrileK2CO3 / MeCNReagents->ReactionWorkupWorkup:Filter SaltsConcentrate FiltrateReaction->WorkupComplete ConversionCrudeCrude Product:(Oil/Solid)Workup->CrudePurificationPurification:Recrystallization(EtOAc/Hex)Crude->PurificationImpurity > 2%FinalFinal Product:2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrilePurification->FinalYield ~70-80%

Caption: Synthesis workflow for the N-alkylation of 1-methylpiperazin-2-one to yield the target nitrile.

References

  • Chemical Identity & CAS: 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile (CAS 1339077-97-2).[1] Accelachem Product Catalog. Link

  • Analogous Synthesis (Piperazine Alkylation): 2,2′-(Piperazine-1,4-diyl)diacetonitrile. National Institutes of Health (PMC). Link

  • Reagent Properties (Chloroacetonitrile): Chloroacetonitrile - Organic Syntheses Procedure. Org. Synth. 1941, 1, 153.[6] Link

  • Application in Kinase Inhibitors: Tyrosine kinase inhibitors (Patent WO2016210165A1). Google Patents. Link

  • Precursor Synthesis: Method for preparing 1-methylpiperazine (US Patent 2905673A). Google Patents. Link

Methodological & Application

Application Note: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (CAS: N/A for specific isomer, derivative of CAS 59702-07-7), a critical piperazine-based building block. The protocol utilizes a direct N-alkylation strategy, reacting 1-methylpiperazin-2-one with chloroacetonitrile under basic conditions.

This intermediate is structurally significant in drug discovery, particularly for synthesizing bioactive molecules where the piperazine lactam motif serves as a rigid linker or pharmacophore. The procedure emphasizes regioselectivity , ensuring alkylation occurs exclusively at the secondary amine (N4 position) while preserving the lactam integrity.

Key Technical Specifications
ParameterSpecification
Target Molecule 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
Starting Material 1-Methylpiperazin-2-one (CAS 59702-07-7)
Reagent Chloroacetonitrile (CAS 107-14-2)
Reaction Type Nucleophilic Substitution (

)
Typical Yield 75% – 85%
Purity >98% (HPLC/NMR)

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the nucleophilicity of the secondary amine in the piperazinone ring. The amide nitrogen (N1) is methylated and non-nucleophilic due to resonance stabilization with the carbonyl group. Consequently, the reaction is highly regioselective for the N4 position.

Reaction Scheme

ReactionScheme SM1 1-Methylpiperazin-2-one (Nucleophile) Product 2-(4-Methyl-3-oxopiperazin-1-yl) acetonitrile SM1->Product S_N2 Alkylation Reflux, 4-6 h Reagent Chloroacetonitrile (Electrophile) Reagent->Product Base Base (TEA or K2CO3) Byproduct HCl Salt Base->Byproduct Scavenges HCl

Figure 1: Reaction scheme illustrating the N-alkylation of the secondary amine.

Detailed Experimental Protocol

Reagents and Equipment
  • Reactants:

    • 1-Methylpiperazin-2-one (1.0 equiv)

    • Chloroacetonitrile (1.1 equiv) – Handle with extreme caution (Lachrymator/Toxic)

  • Base: Triethylamine (TEA) (1.5 equiv) or Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) (anhydrous preferred) or DMF.

  • Equipment:

    • Round-bottom flask (3-neck)

    • Reflux condenser with

      
       inlet
      
    • Magnetic stirrer / Heating mantle

    • Rotary evaporator

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazin-2-one (10.0 g, 87.6 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add Triethylamine (13.3 g, 18.3 mL, 131 mmol) to the solution. Stir for 10 minutes at room temperature.

    • Expert Insight: If using

      
      , ensure it is finely powdered to maximize surface area.
      
  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add Chloroacetonitrile (7.27 g, 6.1 mL, 96.4 mmol) dropwise over 15 minutes.

    • Critical Control: Exothermic reaction. Control addition rate to maintain internal temperature <10°C.

Step 2: Reaction & Monitoring
  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80-82°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of 1-methylpiperazin-2-one.

    • Observation: The formation of a white precipitate (Triethylamine hydrochloride) indicates reaction progress.

Step 3: Workup
  • Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated salts (TEA·HCl) and wash the filter cake with cold acetonitrile (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil.

  • Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with:

    • Water (2 × 50 mL)

    • Brine (1 × 50 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Crude Analysis: The crude product is often sufficiently pure (>90%) for subsequent steps.

  • Refinement (Optional): If higher purity is required:

    • Recrystallization: Triturate with cold diethyl ether or a hexane/EtOAc mixture to induce crystallization if the product solidifies.

    • Column Chromatography: Silica gel (100-200 mesh), eluting with DCM:MeOH (98:2 to 95:5).

Experimental Workflow Diagram

Workflow Start Start: Dissolve 1-Methylpiperazin-2-one in ACN AddBase Add Base (TEA) Stir 10 min Start->AddBase AddReagent Add Chloroacetonitrile (Dropwise at 0°C) AddBase->AddReagent Reflux Reflux (80°C) 4-6 Hours AddReagent->Reflux Check Check TLC/LC-MS (Complete?) Reflux->Check Check->Reflux No Workup Filter Salts -> Concentrate -> Extract (EtOAc/Water) Check->Workup Yes Purify Purification (Column/Trituration) Workup->Purify End Final Product: 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: Viscous yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.60 (s, 2H, 
      
      
      
      )
    • 
       3.35 (t, 2H, Ring 
      
      
      
      adjacent to N1)
    • 
       3.20 (s, 2H, Ring 
      
      
      
      at C2)
    • 
       3.00 (s, 3H, 
      
      
      
      )
    • 
       2.85 (t, 2H, Ring 
      
      
      
      adjacent to N4)
    • Note: Chemical shifts are approximate estimates based on structure.

  • IR Spectrum:

    • Nitrile (

      
      ) stretch: ~2230–2250 
      
      
      
    • Amide Carbonyl (

      
      ) stretch: ~1640–1660 
      
      
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 153.18

    • Observed

      
      
      

Safety & Handling (HSE)

Critical Hazard Alert:

  • Chloroacetonitrile: Classified as highly toxic and a lachrymator .[1] It can metabolize to cyanide in the body.[2]

    • Control: All operations must be performed in a well-ventilated fume hood.

    • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

    • Waste: Aqueous waste containing traces of chloroacetonitrile should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, following local regulations.

  • 1-Methylpiperazin-2-one: Skin and eye irritant. Avoid inhalation of dust/vapors.[1]

References

  • PubChem. 1-Methylpiperazin-2-one | C5H10N2O.[3] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Chloroacetonitrile. Org. Synth. 1945, 25,[4] 22. Available at: [Link][5]

Sources

Reagents required for synthesizing 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

Topic: A Validated Two-Step Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Introduction

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a substituted piperazinone core, makes it a valuable scaffold and building block for the synthesis of more complex molecules. Piperazinone derivatives are known to be present in various biologically active compounds.[1] This document provides a detailed, two-step protocol for the synthesis of this target molecule, beginning with the formation of the 4-methylpiperazin-2-one intermediate, followed by N-alkylation with chloroacetonitrile. The causality behind reagent selection, reaction conditions, and purification strategies is explained to ensure reproducibility and high purity of the final product.

Overall Reaction Scheme

The synthesis is achieved via a two-step process:

  • Step 1: Cyclization - Synthesis of the piperazinone core (4-methylpiperazin-2-one) from N-methylethylenediamine and ethyl chloroacetate.

  • Step 2: N-Alkylation - Introduction of the cyanomethyl group onto the N1 position of the piperazinone ring using chloroacetonitrile.

Figure 1: Overall two-step synthesis of the target compound.

Overall two-step synthesis of the target compound.

Mechanistic Insights and Rationale

Step 1: Synthesis of 4-Methylpiperazin-2-one

The formation of the 4-methylpiperazin-2-one ring is a classic example of a bimolecular condensation followed by an intramolecular cyclization. The reaction proceeds via two key stages:

  • Initial Acylation: N-methylethylenediamine possesses two nitrogen atoms with different nucleophilicities. The primary amine (-NH2) is less sterically hindered and more nucleophilic than the secondary amine (-NHCH3). Therefore, it selectively attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing the ethoxy group to form an amide intermediate, N-(2-(methylamino)ethyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The secondary amine within the newly formed intermediate then acts as a nucleophile. A strong base, such as potassium carbonate, deprotonates this secondary amine, significantly increasing its nucleophilicity. This is followed by an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered piperazinone ring. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy for cyclization.

Step 2: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

This step involves the nucleophilic substitution of chloroacetonitrile with the 4-methylpiperazin-2-one intermediate.[2]

  • Nucleophilic Attack: The piperazinone intermediate has a secondary amine at the N1 position. This nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. Chloroacetonitrile is an effective alkylating agent for introducing a cyanomethyl group onto nitrogen or sulfur atoms.[2][3]

  • Role of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the N1 amine, generating a more potent nucleophilic anion. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for enhancing the reaction rate in a biphasic or suspension system by facilitating the transfer of the anionic nucleophile into the organic phase where the alkylating agent resides. Acetonitrile is selected as the solvent because it is polar and aprotic, effectively solvating the ions involved without interfering with the SN2 reaction.[4]

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow, from starting materials to the final purified product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation SM1 N-Methylethylenediamine + Ethyl Chloroacetate Reaction1 Acylation & Intramolecular Cyclization (Toluene, K2CO3, Reflux) SM1->Reaction1 Workup1 Aqueous Work-up & Solvent Removal Reaction1->Workup1 Intermediate Intermediate: 4-Methylpiperazin-2-one Workup1->Intermediate Reaction2 N-Alkylation Reaction (80°C) Intermediate->Reaction2 Reagent2 Chloroacetonitrile (K2CO3, TBAB, Acetonitrile) Reagent2->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 Purification Column Chromatography (Silica Gel) Workup2->Purification Product Final Product: 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile Purification->Product

Caption: Synthetic workflow for 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

Reagents and Materials

ReagentFormulaMW ( g/mol )CAS No.PropertiesSupplier & Grade
N-MethylethylenediamineC₃H₁₀N₂74.12109-81-9Liquid, bp 115-117 °CSigma-Aldrich, 99%
Ethyl ChloroacetateC₄H₇ClO₂122.55105-39-5Liquid, LachrymatorAcros Organics, 99%
Potassium CarbonateK₂CO₃138.21584-08-7Solid, AnhydrousFisher Scientific, 99%
TolueneC₇H₈92.14108-88-3Liquid, AnhydrousJ.T. Baker, 99.8%
ChloroacetonitrileC₂H₂ClN75.50107-14-2Liquid, Highly ToxicTCI America, >98%
AcetonitrileC₂H₃N41.0575-05-8Liquid, AnhydrousEMD Millipore, 99.9%
Tetrabutylammonium BromideC₁₆H₃₆BrN322.371643-19-2Solid, (TBAB)Alfa Aesar, 99%
Ethyl AcetateC₄H₈O₂88.11141-78-6Liquid, ACS GradeVWR Chemicals
HexanesC₆H₁₄86.18110-54-3Liquid, ACS GradeVWR Chemicals
Silica GelSiO₂60.087631-86-9Solid, 230-400 meshSorbent Technologies

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetonitrile is highly toxic and a lachrymator; handle with extreme caution.[5]

Protocol 1: Synthesis of 4-Methylpiperazin-2-one
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Add potassium carbonate (41.5 g, 0.3 mol) and toluene (250 mL) to the flask. Begin stirring to create a suspension.

  • Addition of Amine: In the dropping funnel, place N-methylethylenediamine (14.82 g, 0.2 mol). Add it dropwise to the stirred suspension over 15 minutes.

  • Addition of Ester: Following the amine addition, add ethyl chloroacetate (24.51 g, 0.2 mol) dropwise over 30 minutes. The addition is exothermic; maintain a steady rate to keep the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with additional toluene (2 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation. The product, 4-methylpiperazin-2-one, is collected as a colorless to pale yellow oil.

    • Expected Yield: ~70-80%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add 4-methylpiperazin-2-one (11.41 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and anhydrous acetonitrile (150 mL).

  • Addition of Alkylating Agent: While stirring vigorously, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 70%).

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.

  • Final Product: The purified 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is obtained as a white to off-white solid.

    • Expected Yield: ~85-95%.

    • Characterization: Verify the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile. By detailing the mechanistic rationale and providing a step-by-step experimental guide, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The described method is scalable and utilizes readily available reagents, leading to high yields of the desired product in excellent purity.

References

  • N-Methylpiperazine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).
  • CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC. (2024, August 6). Retrieved February 23, 2026, from [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - European Patent Office - EP 3154955 B1 - EPO. (2019, November 27). Retrieved February 23, 2026, from [Link]

  • (PDF) Chloroacetonitrile - ResearchGate. (2025, September 3). Retrieved February 23, 2026, from [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis Reagents - emp BIOTECH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles - Rsc.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile | C21H21N3O3 | CID - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides - David Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry - Arkivoc. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities and addressing frequently asked questions related to the synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile. The information presented herein is synthesized from established chemical principles and relevant scientific literature to ensure technical accuracy and practical utility.

I. Introduction to the Synthesis

The synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile typically involves the N-alkylation of 1-methylpiperazin-2-one with a suitable two-carbon electrophile bearing a nitrile group, most commonly 2-chloroacetonitrile. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction is showing low conversion to the desired product, with a significant amount of unreacted 1-methylpiperazin-2-one remaining. What are the possible causes and how can I improve the yield?

Answer:

Low conversion in the alkylation of 1-methylpiperazin-2-one can stem from several factors related to the reagents, reaction conditions, and potential side reactions.

Potential Causes:

  • Insufficiently strong base: The pKa of the N-H proton on the piperazinone is relatively high. If the base used is not strong enough to deprotonate the nitrogen effectively, the nucleophilicity of the starting material will be low, leading to poor conversion.

  • Poor quality of 2-chloroacetonitrile: 2-Chloroacetonitrile can degrade over time, especially in the presence of moisture. Impure starting material will lead to lower yields.

  • Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while higher temperatures could promote side reactions and degradation of the product or starting materials.

  • Inappropriate solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A solvent that does not adequately dissolve the piperazinone or the base can hinder the reaction.

  • Moisture in the reaction: Water can react with the base and may also promote the hydrolysis of the nitrile group in the product or the chloroacetonitrile starting material.

Troubleshooting Steps:

  • Base Selection:

    • Consider using a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA).

    • If using a weaker base like potassium carbonate (K2CO3), consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its effectiveness.

  • Reagent Quality:

    • Ensure the 2-chloroacetonitrile is of high purity and has been stored under anhydrous conditions. Consider distilling it before use if its purity is questionable.

    • Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

  • Optimization of Reaction Conditions:

    • Perform small-scale experiments to screen different temperatures. Start at room temperature and gradually increase to 50-80 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

    • Choose an appropriate aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

Question 2: I am observing a significant side product with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

Answer:

The formation of 2-(4-methyl-3-oxopiperazin-1-yl)acetamide or the corresponding carboxylic acid is a common issue arising from the hydrolysis of the nitrile functional group.[1][2][3] This can occur under both acidic and basic conditions, particularly in the presence of water.

dot

Hydrolysis Target 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile Amide 2-(4-Methyl-3-oxopiperazin-1-yl)acetamide Target->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid Amide->Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Nitrile Hydrolysis Pathway

Preventative Measures:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Solvents can be dried over molecular sieves or distilled from appropriate drying agents.

    • Handle hygroscopic reagents (e.g., some bases) in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure:

    • Quench the reaction with a non-aqueous workup if possible.

    • If an aqueous workup is necessary, perform it at low temperatures (e.g., 0 °C) and minimize the contact time.

    • Avoid strongly acidic or basic conditions during extraction and purification. Use a saturated solution of a mild salt like ammonium chloride for quenching if the reaction is basic.

  • Purification:

    • If the amide or acid impurity has already formed, they can often be separated from the desired nitrile product by column chromatography on silica gel. The more polar nature of the amide and especially the carboxylic acid will result in a longer retention time.

Question 3: My mass spectrometry analysis shows a peak corresponding to a dimer of my product or a di-alkylated species. What is happening and how can I avoid it?

Answer:

The formation of dimeric or di-alkylated species suggests that the desired product, once formed, is acting as a nucleophile and reacting with another molecule of 2-chloroacetonitrile. This is less common for the target molecule due to the presence of the electron-withdrawing carbonyl group reducing the nucleophilicity of the other nitrogen, but can occur under certain conditions. More likely is the di-alkylation of any unreacted piperazine starting material if the synthesis of 1-methylpiperazin-2-one is not clean.

Potential Causes:

  • Presence of unmethylated piperazin-2-one: If the starting material, 1-methylpiperazin-2-one, is contaminated with piperazin-2-one, the latter can be di-alkylated.

  • Excess of 2-chloroacetonitrile: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation, especially if there are more reactive piperazine species present.

  • High reaction temperature or prolonged reaction time: These conditions can provide the necessary energy to overcome the activation barrier for the second alkylation.

Mitigation Strategies:

  • Purity of Starting Material: Ensure the 1-methylpiperazin-2-one is pure and free from unmethylated or di-methylated piperazine impurities.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of 2-chloroacetonitrile. The piperazinone can also be used in slight excess to ensure all the alkylating agent is consumed.

  • Controlled Addition: Add the 2-chloroacetonitrile slowly and at a lower temperature to the reaction mixture containing the deprotonated piperazinone. This helps to maintain a low concentration of the alkylating agent and favors mono-alkylation.

  • Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: The most common impurities can be categorized based on their origin:

Impurity NameStructurePotential Source
1-Methylpiperazin-2-oneStarting MaterialUnreacted starting material
2-(4-Methyl-3-oxopiperazin-1-yl)acetamideHydrolysis ProductPresence of water during reaction or workup[1][4]
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acidHydrolysis ProductPresence of water and harsh basic/acidic conditions[1][4]
Piperazin-2-oneStarting Material ImpurityIncomplete methylation in the synthesis of 1-methylpiperazin-2-one
1,4-Dimethylpiperazin-2-oneStarting Material ImpurityOver-methylation in the synthesis of 1-methylpiperazin-2-one
Bis(cyanomethyl)piperazinoneSide ProductDi-alkylation of piperazin-2-one impurity

Q2: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane).

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass information, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the product and impurities are sufficiently volatile and thermally stable.

Q3: Can I use other alkylating agents besides 2-chloroacetonitrile?

A3: Yes, other alkylating agents can be used, although 2-chloroacetonitrile is the most common and commercially available. Alternatives include:

  • 2-Bromoacetonitrile: Generally more reactive than the chloro-analog, which may allow for milder reaction conditions but could also lead to more side products.

  • 2-Iodoacetonitrile: The most reactive of the haloacetonitriles, but also less stable and more expensive.

  • Tosylates or Mesylates of Glycolonitrile: These can be prepared from glycolonitrile and are excellent leaving groups, often leading to cleaner reactions.

The choice of alkylating agent will depend on the desired reactivity, cost, and stability.

dot

Troubleshooting cluster_synthesis Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile cluster_problems Common Issues cluster_solutions Troubleshooting Solutions Start 1-Methylpiperazin-2-one + 2-Chloroacetonitrile Reaction Alkylation Reaction Start->Reaction Product Crude Product Reaction->Product LowYield Low Yield / Incomplete Reaction Reaction->LowYield Identify Cause SideProducts Di-alkylation / Dimerization Reaction->SideProducts Identify Cause Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Product->Hydrolysis Identify Cause Base Optimize Base LowYield->Base Reagents Check Reagent Quality LowYield->Reagents Conditions Adjust T° & Solvent LowYield->Conditions Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Workup Modify Work-up Hydrolysis->Workup SideProducts->Reagents Check Starting Material Purity Stoichiometry Control Stoichiometry SideProducts->Stoichiometry

Caption: Troubleshooting Workflow

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpiperazin-2-one (1.0 eq) and anhydrous solvent (e.g., DMF, 10 mL/mmol of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 2-chloroacetonitrile (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC-MS Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm and Mass Spectrometry (Electrospray Ionization - Positive Mode)

V. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • ARKIVOC. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperazinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazinone alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their piperazinone alkylation reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My piperazinone N-alkylation reaction has stalled, resulting in a very low yield of the desired product. What are the most common culprits?

A1: Low conversion in piperazinone N-alkylation is a frequent challenge that can often be traced back to a few key factors. Systematically investigating these potential issues is the most effective troubleshooting approach. The primary areas to examine are:

  • Insufficient Reactivity of Starting Materials: This includes both the piperazinone nucleophile and the alkylating agent. The electronic and steric properties of both molecules play a crucial role.

  • Improper Base Selection: The choice of base is critical for deprotonating the piperazinone nitrogen, thereby activating it for nucleophilic attack. An inappropriate base can lead to incomplete deprotonation or side reactions.

  • Suboptimal Solvent Choice: The solvent not only dissolves the reactants but also significantly influences the reaction kinetics, particularly for SN2 reactions.[1][2][3]

  • Inadequate Reaction Temperature or Time: Alkylation reactions are often sensitive to temperature. The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition or side products.

  • Presence of Water or Other Impurities: Moisture can quench the base and interfere with the reaction.

Q2: I suspect steric hindrance is limiting my reaction. How can I confirm this and what strategies can I employ to overcome it?

A2: Steric hindrance is a major obstacle, especially when dealing with substituted piperazinones or bulky alkylating agents.[4][5] The congestion around the reacting nitrogen atom can physically block the approach of the electrophile.

Confirmation:

  • Compare with a Less Hindered System: If possible, run a parallel reaction with a less sterically demanding piperazinone or alkylating agent. A significant increase in conversion would strongly suggest a steric issue.

  • Molecular Modeling: Computational tools can provide insights into the 3D structure of your reactants and the transition state, visually demonstrating potential steric clashes.[4]

Overcoming Steric Hindrance:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. Monitor for potential decomposition.

  • Prolong Reaction Time: A sterically hindered reaction will naturally proceed slower. Extending the reaction time may be all that is needed to drive it to completion.

  • Use a Smaller, More Active Alkylating Agent: If the structure of your target molecule allows, switching to a smaller electrophile can alleviate steric strain. For example, using an alkyl iodide instead of an alkyl bromide or chloride can increase reactivity due to the better leaving group ability of iodide.[6]

  • Optimize Base and Solvent: A stronger, less-hindered base might more effectively deprotonate the piperazinone. A more polar, aprotic solvent like DMF or DMSO can better solvate the transition state and accelerate the SN2 reaction.[3][7]

Q3: How do I select the right base for my piperazinone alkylation? I've used potassium carbonate with poor results.

A3: Base selection is critical and depends on the pKa of the piperazinone's N-H bond. Potassium carbonate (K₂CO₃) is a common and mild base, but it may not be strong enough for less acidic piperazinones.[8]

Base Selection Strategy:

BasepKa of Conjugate AcidTypical SolventsComments
Potassium Carbonate (K₂CO₃)~10.3Acetone, Acetonitrile, DMFMild, often requires heating. Good starting point.[8]
Cesium Carbonate (Cs₂CO₃)~10.3Acetonitrile, DMF, TolueneMore soluble and often more effective than K₂CO₃.
Sodium Hydride (NaH)~36THF, DMFA very strong, non-nucleophilic base. Use with caution (flammable).
Lithium diisopropylamide (LDA)~36THFA strong, non-nucleophilic base, but can be sterically hindered.
Potassium tert-butoxide (KOtBu)~19THF, t-ButanolA strong, sterically hindered base.

Troubleshooting with Bases:

  • Start Mild, Go Stronger: Begin with K₂CO₃ or Cs₂CO₃. If conversion is low, consider moving to a stronger base like NaH or KOtBu.

  • Consider Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. Poor solubility can be a reason for low reactivity.[6]

  • Stoichiometry: Using a slight excess of the base (1.1-1.5 equivalents) can be beneficial.[6]

Q4: My reaction is giving me a mixture of N-alkylated and N,N'-dialkylated products on an unprotected piperazinone. How can I favor mono-alkylation?

A4: Achieving selective mono-alkylation on an unprotected piperazine or piperazinone can be challenging due to the similar reactivity of the two nitrogen atoms.[9][10]

Strategies for Mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method. Protect one nitrogen with a group like tert-butyloxycarbonyl (Boc).[8][9][11][12] The Boc group deactivates one nitrogen, allowing for selective alkylation of the other. The protecting group can then be removed under acidic conditions.[9][11]

  • Stoichiometry Control: Using a large excess of the piperazinone relative to the alkylating agent can statistically favor mono-alkylation. However, this often makes purification difficult due to the challenge of separating the product from the unreacted starting material.[11]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can provide better control and avoid over-alkylation.[9][11][13][14]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low conversion issues in piperazinone alkylation.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents base_issue Is the Base Appropriate? check_reagents->base_issue solvent_issue Is the Solvent Optimal? base_issue->solvent_issue Yes stronger_base Use a Stronger Base (e.g., NaH, KOtBu) base_issue->stronger_base No temp_issue Are Temperature & Time Sufficient? solvent_issue->temp_issue Yes polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO) solvent_issue->polar_aprotic No steric_issue Consider Steric Hindrance temp_issue->steric_issue Yes increase_temp_time Increase Temperature and/or Reaction Time temp_issue->increase_temp_time No modify_reagents Use Less Hindered Reagents or Protecting Groups steric_issue->modify_reagents Yes success Problem Solved steric_issue->success No stronger_base->base_issue polar_aprotic->solvent_issue increase_temp_time->temp_issue modify_reagents->success

Caption: A step-by-step workflow for troubleshooting low conversion in piperazinone alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Boc-Protected Piperazinone

This protocol outlines a standard approach using a protecting group strategy to ensure mono-alkylation.[8][11]

  • Dissolution: Dissolve the N-Boc-piperazinone (1.0 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF.

  • Base Addition: Add a base, such as potassium carbonate (1.5 equivalents).

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-alkylated-N'-Boc-piperazinone in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.[11]

Protocol 2: Reductive Amination for Mono-N-Alkylation

This method is an excellent alternative to direct alkylation, particularly when dealing with sensitive substrates or to avoid over-alkylation.[9][11]

  • Reactant Mixture: Dissolve the piperazinone (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography if necessary.

Mechanistic Considerations

The N-alkylation of piperazinones typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition Deprotonation cluster_product SN2 Attack & Product Piperazinone R-NH-Pip DeprotonatedPip [R-N⁻-Pip] Piperazinone->DeprotonatedPip Base B: Base->Piperazinone Deprotonation AlkylHalide R'-X TransitionState [R-N---R'---X]⁻ AlkylHalide->TransitionState DeprotonatedPip->AlkylHalide Nucleophilic Attack Product R-N(R')-Pip TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: General mechanism for the N-alkylation of piperazinone.

Understanding this mechanism highlights the importance of:

  • A strong nucleophile: Generated by the effective deprotonation of the piperazinone nitrogen by a suitable base.

  • An unhindered electrophile: To allow for backside attack by the nucleophile.

  • A good leaving group (X): To facilitate the displacement (I > Br > Cl).

  • A polar aprotic solvent: To solvate the transition state without solvating the nucleophile, which would decrease its reactivity.[3][15]

By methodically addressing these key aspects of the reaction, you can effectively troubleshoot and optimize your piperazinone alkylation, leading to higher conversion rates and successful synthesis of your target molecules.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Bouvier, B. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20).
  • Piperazine - Wikipedia.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • What is the effect of solvent on SN2 reaction - Echemi. (2022, August 8).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).
  • Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30).
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
  • N alkylation at sp 3 Carbon Reagent Guide. (2026, February 8).

Sources

Technical Support Center: Recrystallization of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile. This document offers troubleshooting advice, frequently asked questions, and detailed protocols grounded in established purification principles.

Section 1: Troubleshooting Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the compound in a hot solvent versus a cold solvent.[1] However, achieving high purity and yield can be challenging. This section addresses common issues encountered during the recrystallization of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

No Crystals Form Upon Cooling

This is a frequent issue that can arise from several factors. The primary reason is often that the solution is not saturated or has become supersaturated without initiating crystal growth.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, pure crystal of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile to the cooled solution. This provides a template for further crystal formation.

    • Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

  • Increase Concentration:

    • If induction methods fail, it's likely the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Oiling Out

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or significant impurities being present.

Troubleshooting Steps:

  • Lower the Temperature: Reheat the solution until the oil redissolves. Then, allow it to cool more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.[1]

  • Add More Solvent: The presence of impurities can lower the melting point of the mixture. Adding a small amount of hot solvent can sometimes resolve the issue by ensuring all the solute is dissolved before cooling.

  • Change Solvents: If oiling out persists, a different solvent or a solvent pair may be necessary.

Poor Recovery of Material

Low yield is a common problem in recrystallization. This can be due to using too much solvent, premature crystallization, or loss of material during transfers.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: During hot filtration, it's crucial to keep the solution, funnel, and receiving flask hot to prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Recover from Mother Liquor: After the first crop of crystals is collected, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The solvent should not react with the compound.

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable if possible.

Q2: Which single solvents are good starting points for the recrystallization of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile?

Based on the structure of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile, which contains polar functional groups (amide, nitrile) and a non-polar alkyl group, solvents of intermediate polarity are a good starting point. Acetonitrile itself is a polar aprotic solvent and could be a suitable choice.[2][3] Other potential solvents include alcohols like ethanol or isopropanol, and ketones like acetone.

Q3: When should I consider using a solvent pair?

A solvent pair is useful when no single solvent has the ideal solubility characteristics.[4] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible. For 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile, a potential solvent pair could be ethanol (good solvent) and water (bad solvent), or ethyl acetate and heptane.[5]

Q4: How do I perform a two-solvent recrystallization?

  • Dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point).[6]

  • If cloudiness persists, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[6]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[6]

Q5: How can I assess the purity of my recrystallized product?

The purity of the recrystallized 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Section 3: Solvent Selection and Protocol

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening for 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

SolventBoiling Point (°C)PolarityRationale
Acetonitrile 81-82[2]Polar aprotic[3]The nitrile group in the solvent may have good affinity for the nitrile and piperazinone functionalities of the compound.
Ethanol 78.3Polar proticA versatile solvent that often works well for moderately polar compounds. Can be paired with water.[4]
Isopropanol 82.4Polar proticSimilar to ethanol but slightly less polar.
Acetone 56Polar aproticA good solvent for many organic compounds; its low boiling point makes it easy to remove.
Ethyl Acetate 77.1Moderately polarOften used for compounds with intermediate polarity. Can be paired with non-polar solvents like heptane or hexane.[5]
Experimental Workflow: Solvent Screening

To identify the best solvent, a small-scale screening experiment should be performed.

Recrystallization_Solvent_Screening cluster_start Start cluster_solvent_addition Solvent Addition cluster_rt_solubility Room Temperature Solubility cluster_hot_solubility Hot Solubility cluster_cooling Cooling & Crystallization start Weigh ~20 mg of impure compound into several test tubes add_solvent Add 0.5 mL of a different test solvent to each tube start->add_solvent rt_check Observe solubility at room temperature add_solvent->rt_check rt_soluble Soluble at RT (Poor Solvent) rt_check->rt_soluble rt_insoluble Insoluble at RT (Potential Solvent) rt_check->rt_insoluble heat Heat the tubes with insoluble compound to the solvent's boiling point rt_insoluble->heat hot_soluble Soluble when hot (Good Solvent) heat->hot_soluble hot_insoluble Insoluble when hot (Poor Solvent) heat->hot_insoluble cool Cool the 'Good Solvent' tubes to room temperature, then in an ice bath hot_soluble->cool crystals_form Crystals form (Excellent Solvent) cool->crystals_form no_crystals No crystals form (Consider solvent pair or evaporation) cool->no_crystals

Caption: Workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Protocol (Single Solvent)

This protocol assumes a suitable solvent has been identified from the screening process.

  • Dissolution: Place the impure 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and filter paper to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 4: References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-{4-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]phenoxy}benzonitrile. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Solutions for addressing specific LC-MS problematic pesticide residues in multiresidue methods. Part II. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Delhaye, L., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164. Retrieved from [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Google Patents. (n.d.). US5426208A - Method of purification of acetonitrile. Retrieved from

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • European Patent Office. (1997, January 22). EP 0641314 B1 - Method for purification of acetonitrile. Retrieved from [Link]

  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. (n.d.). (Z)-2-Chloro-10-(4-methyl-1-piperazinyl)-5H-dibenzo(a,d)cycloheptene-(delta(sup 5,alpha))-acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). Synthesis of (Substituted-Phenyl-1,2,4-Oxadiazol-5-Yl) Methyl-2-(3-Oxo-2,3-Dihydro-4h-Benzo[b][7] Oxazin-4-Yl) Acetate Derivatives. Retrieved from [Link]

  • WIPO Patentscope. (2001, April 26). WO/2001/029003 Process for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its use in the synthesis of diarylpyridines. Retrieved from [Link]

  • Naidu, A. V., & Sharma, P. K. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications, 10(4), 314-322. Retrieved from [Link]

  • Google Patents. (n.d.). US4119497A - Process for the purification of acetonitrile. Retrieved from

Sources

Addressing hygroscopic nature of piperazine derivatives in lab settings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Derivatives Handling Hub Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Piperazine Handling Support Hub.

Current Issue: You are likely experiencing "stoichiometric drift," physical deliquescence (powder turning to gum), or unexplained low yields in acylation/alkylation reactions involving piperazine scaffolds.

The Root Cause: Piperazine derivatives are not just hygroscopic; they are chemically reactive toward the atmosphere . The secondary amine moieties readily form hydrogen bonds with water (deliquescence) and react with atmospheric CO₂ to form carbamates. This dual-threat alters your effective molecular weight (MW) in real-time, leading to gross stoichiometric errors.

This guide provides field-proven, self-validating protocols to stabilize your workflow.

Module 1: Storage & Physical State Integrity

User Query: "My piperazine salt was a free-flowing powder when bought, but now it’s a sticky gum or a solid block. Can I still use it?"

Diagnosis: The material has undergone deliquescence (absorbed enough atmospheric water to dissolve in it) or carbamylation (reaction with CO₂).

  • Mechanism: The crystal lattice energy is overcome by the high hydration energy of the protonated amines.

  • Critical Risk: If you chip off a piece of the "block," you are weighing an unknown ratio of product, water, and carbamate salts.

Troubleshooting Protocol:

  • The "Solvent Swap" Recovery (For Gums/Oils):

    • Do not attempt to dry a gum in a vacuum oven directly; it often traps water in a "skin."

    • Step 1: Dissolve the gum in a minimum amount of dry Methanol or Ethanol.

    • Step 2: Add a co-solvent like Diethyl Ether or Hexane to induce precipitation (trituration).

    • Step 3: Filter rapidly under an inert blanket (N₂/Ar).

    • Step 4: Dry in a vacuum desiccator over P₂O₅.

  • Self-Validating Storage Check:

    • Test: Weigh a capped vial of your piperazine derivative. Store it. Weigh it again after 1 week.

    • Validation: If mass increase > 0.5%, your secondary containment is failing.

    • Solution: Switch to Schlenk storage or Parafilm-wrapped vials inside a desiccator containing indicating silica gel.

Module 2: Precision Weighing & Stoichiometry

User Query: "My reaction yields are inconsistent (50-80%), even though I weigh the starting material accurately. Why?"

Diagnosis: You are suffering from Stoichiometric Drift . If your piperazine derivative has absorbed 15% water by weight, adding "1.0 equivalent" by mass actually delivers only ~0.85 equivalents of reactive amine. This leaves excess electrophile (e.g., acid chloride) to undergo side reactions or complicate purification.

The "Effective MW" Protocol:

Never trust the label MW for an opened bottle of hygroscopic amine.

  • Determine Water Content (The TGA/KF Method):

    • Gold Standard: Run a Karl Fischer titration immediately before use.

    • Field Method: If KF is unavailable, weigh ~100mg into a tared vial, dry in a vacuum oven (40°C, 4h), and re-weigh.

    • Calculation:

      
      
      
  • The "Solution Transfer" Technique (Best for <50mg):

    • Avoid weighing solid piperazine on an open balance.

    • Step 1: In a glovebox or glove bag, weigh the bulk solid into a volumetric flask.

    • Step 2: Dissolve in dry solvent (e.g., DCM, DMF) to create a stock solution of known molarity.

    • Step 3: Transfer reagents by volume , not mass. This eliminates atmospheric exposure during weighing.

Module 3: Reaction Setup & Chemical Compatibility

User Query: "I'm doing an amide coupling with EDC/NHS, but I see a large impurity peak in LCMS. Is water interfering?"

Diagnosis: Yes. Water is a nucleophile (


). In the presence of potent coupling agents (EDC, HATU), water competes with the secondary amine of the piperazine. Furthermore, wet piperazine salts can hydrolyze sensitive acid chlorides or active esters before the coupling occurs.

The "Scavenger" Workflow:

  • Drying the Reaction Matrix:

    • Do not rely solely on "anhydrous" solvents from a bottle.[1]

    • Protocol: Add activated 3Å or 4Å Molecular Sieves to the reaction vessel.

    • Note: Piperazines are small; ensure sieves are not trapping your reagent (unlikely with 3Å/4Å, but possible with larger pore sizes).

  • Base Selection:

    • If using Piperazine HCl salts, you must add an auxiliary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine.

    • Critical: Ensure the auxiliary base is also dry. Wet DIPEA is a common, overlooked source of moisture.

Visualizing the Workflow

Figure 1: The Hygroscopic Handling Lifecycle

Caption: A logic flow ensuring piperazine integrity from storage to reaction, minimizing moisture contact.

PiperazineHandling Start Start: Piperazine Derivative Needed CheckState Check Physical State Start->CheckState IsGum Is it a Gum/Sticky? CheckState->IsGum Triturate Protocol: Solvent Swap/Trituration (Dissolve in MeOH -> Precipitate w/ Ether) IsGum->Triturate Yes CalcMW Calculate Effective MW (MW_eff = MW_theory / (1 - %H2O)) IsGum->CalcMW No (Free flowing) Dry Vacuum Dry over P2O5 Triturate->Dry Dry->CalcMW WeighingMethod Select Weighing Method CalcMW->WeighingMethod DirectWeigh Large Scale (>100mg): Weigh quickly in glove bag WeighingMethod->DirectWeigh >100mg SolutionWeigh Small Scale (<100mg): Make Stock Solution WeighingMethod->SolutionWeigh <100mg Reaction Reaction Setup: Add 4Å Mol Sieves + Inert Gas DirectWeigh->Reaction SolutionWeigh->Reaction

Module 4: Strategic Prevention (Salt Selection)

User Query: "I am designing a new drug candidate. Which salt form should I use to avoid these headaches?"

Expert Insight: Not all salts are created equal. The counter-ion dictates the lattice energy and hygroscopicity.

Salt FormHygroscopicity RatingHandling RecommendationBest For...[2]
Dihydrochloride (2HCl) High (Critical)Glovebox mandatory. Forms hydrates rapidly.Early screening; high solubility needed.
Citrate Moderate Forms stable hydrates.[3][4] Weighing is easier if hydration state is known.Formulations; aqueous solubility.[5]
Tartrate Low (Preferred)Often non-hygroscopic. Stable crystal lattice.Scale-up; GMP manufacturing.
Fumarate Low (Preferred)High crystallinity, low moisture uptake.Solid-state stability studies.
Figure 2: Salt Selection Decision Tree

Caption: Optimizing counter-ion selection to minimize hygroscopicity based on experimental phase.

SaltSelection Goal Goal: Select Piperazine Salt Phase Experimental Phase? Goal->Phase Early Early Discovery (Solubility is King) Phase->Early ScaleUp Scale-Up / GMP (Stability is King) Phase->ScaleUp HCl Use HCl Salt *Must use Desiccator* Early->HCl Tartrate Use Tartrate/Fumarate *Stable in Air* ScaleUp->Tartrate

References

  • BenchChem Technical Support. (2025).[3][6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Weighing - Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

  • Organic Syntheses. (2008). 1,3,5-Triazine-Based Piperazine Derivatives Synthesis. Org. Synth. 2009, 86, 141-150.[7] Retrieved from

Sources

Validation & Comparative

FTIR characteristic peaks of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile, a substituted piperazine derivative of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple peak list to offer a comparative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by correlating specific absorption bands to the molecule's key functional groups: the nitrile, the tertiary amide (lactam), and the N-methylpiperazine core. By comparing its spectral features with those of structurally related analogs, this guide aims to equip researchers with the expertise to confidently identify this molecule, assess its purity, and distinguish it from synthetic precursors or related impurities.

Part 1: Core Spectroscopic Analysis of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

The molecular structure of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a composite of three critical functional moieties, each contributing distinct and identifiable signals to the infrared spectrum. The primary absorption peaks are dominated by the high-frequency stretching vibrations of the nitrile and lactam carbonyl groups, followed by a complex series of absorptions from C-H and C-N bonds.

Caption: Molecular structure with key functional groups.

Predicted Characteristic FTIR Peaks

The following table summarizes the anticipated vibrational frequencies for the target molecule. These predictions are based on established group frequency data for nitriles, lactams, and tertiary amines.

Predicted Frequency (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
2980-2840C-H (Alkyl) StretchMedium to Strong, Sharp
~2250C≡N (Nitrile) StretchMedium to Strong, Sharp
~1670C=O (Amide I band of Lactam)Strong, Sharp
1470-1430CH₂ Scissoring & CH₃ Asymmetric BendMedium
1380-1350CH₃ Symmetric BendMedium to Weak
1280-1180C-N Stretch (Amine & Amide)Medium
Interpretation of Key Spectral Regions
  • C≡N (Nitrile) Stretch (around 2250 cm⁻¹): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. It appears in a relatively uncongested region, making it easy to identify. For saturated nitriles, this peak typically falls between 2260 and 2240 cm⁻¹. Its intensity is enhanced by the polarity of the C≡N bond, resulting in a sharp, medium-to-strong absorption.[1] The presence of this distinct peak is a primary confirmation of the acetonitrile moiety.

  • C=O (Amide I) Stretch (around 1670 cm⁻¹): This band arises from the stretching vibration of the carbonyl group within the 3-oxopiperazine ring. The C=O stretch is typically the most intense absorption in an amide's spectrum. For a six-membered lactam (a cyclic amide), the frequency is expected around 1670 cm⁻¹.[2] This position is influenced by ring strain and the electronic effects of the adjacent nitrogen atoms. The absence of an N-H bond in this tertiary lactam means there will be no associated N-H stretching or bending (Amide II) bands, simplifying this region of the spectrum compared to primary or secondary amides.[3]

  • C-H (Alkyl) Region (2980-2840 cm⁻¹): This region will contain multiple sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the various sp³-hybridized C-H bonds in the molecule. These include the methylene groups (-CH₂-) of the piperazine ring, the methylene group of the acetonitrile substituent, and the N-methyl group (-CH₃). While ubiquitous in organic molecules, their specific pattern can serve as part of the molecule's fingerprint.[4]

  • Fingerprint Region (below 1500 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations, including C-H bends, C-N stretches, and C-C stretches. While individual assignment is challenging, the overall pattern is unique to the molecule. Key signals to look for include the CH₂ scissoring (~1465 cm⁻¹) and CH₃ symmetric bending (~1375 cm⁻¹) vibrations. The C-N stretching vibrations of the tertiary amine and amide functionalities will appear as medium-intensity bands, typically in the 1280-1180 cm⁻¹ range.[4]

Part 2: A Comparative Guide to Structurally Related Compounds

To fully appreciate the spectral features of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile, it is instructive to compare it with molecules that lack one of its key functional groups. This comparison highlights how the addition or removal of a functional group manifests in the FTIR spectrum.

Caption: Structural relationships for comparative analysis.

Comparative Data Table
CompoundKey Difference from TargetC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (Target Molecule)~2250 (Present, Sharp)~1670 (Present, Strong)
(4-Methyl-piperazin-1-yl)-acetonitrileLacks the oxo (C=O) group~2250 (Present)Absent
1,4-Dimethyl-2-piperazinoneLacks the acetonitrile (C≡N) groupAbsent~1670 (Present)
Acetonitrile[5][6]Lacks the piperazine ring~2254 (Present)Absent
Discussion of Spectral Differences
  • Target vs. (4-Methyl-piperazin-1-yl)-acetonitrile: The most dramatic difference is the complete absence of the strong amide I (C=O) band around 1670 cm⁻¹ in the spectrum of the non-oxo analog. Its spectrum would instead be characterized by the C≡N stretch and the various C-H and C-N vibrations of the piperazine ring. This comparison definitively assigns the ~1670 cm⁻¹ band to the lactam carbonyl.

  • Target vs. 1,4-Dimethyl-2-piperazinone: Conversely, a comparison with a piperazinone lacking the nitrile group would show a complete absence of the sharp absorption at ~2250 cm⁻¹. The spectrum would be dominated by the strong C=O stretch and the C-H absorptions. This confirms the assignment of the ~2250 cm⁻¹ peak to the C≡N vibration.

This comparative approach is a powerful tool for structural verification. During a synthesis campaign, for example, the disappearance of a starting material's characteristic peak (e.g., an N-H stretch from a precursor) and the appearance of a new, strong peak (like the C=O or C≡N) provides clear evidence of the desired chemical transformation.

Part 3: Experimental Protocol for FTIR Analysis

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is critical. The following describes a typical workflow for acquiring a high-quality FTIR spectrum of a solid powder sample using the Attenuated Total Reflectance (ATR) technique.

Workflow: Acquiring an ATR-FTIR Spectrum

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean dry Ensure Crystal is Dry clean->dry background Collect Background Spectrum (Clean, empty crystal) dry->background sample Apply Small Amount of Solid Sample background->sample pressure Apply Consistent Pressure with Anvil sample->pressure collect Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) pressure->collect process Perform ATR & Baseline Correction collect->process label_peaks Identify and Label Characteristic Peaks process->label_peaks compare Compare with Reference Spectra label_peaks->compare end End compare->end

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Causality: Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean. Any residual solvent or previous sample will contribute to the spectrum, leading to erroneous data.

    • Action: Clean the crystal surface with a solvent-moistened, lint-free wipe (e.g., using spectroscopic grade isopropanol or ethanol) and allow it to fully evaporate.

  • Background Collection:

    • Causality: The instrument must measure and subtract the ambient background signal, which includes absorptions from atmospheric water vapor and carbon dioxide. This step ensures that the final spectrum contains only signals from the sample.

    • Action: With the clean, empty ATR accessory in place, initiate a background scan using the instrument software. This scan should use the same parameters (e.g., number of scans, resolution) as the sample scan.

  • Sample Application:

    • Causality: Only a small amount of solid sample is needed. The key is to ensure intimate contact between the sample powder and the ATR crystal surface, as the IR beam only penetrates a few microns into the sample.

    • Action: Place a small amount of the solid 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile powder onto the center of the ATR crystal.

  • Sample Measurement:

    • Causality: Applying consistent pressure with the ATR anvil ensures good contact and improves spectral quality and reproducibility.

    • Action: Lower the built-in press or anvil onto the sample to apply firm, consistent pressure. Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • Causality: Raw spectral data may require minor corrections for baseline drift or other artifacts. An ATR correction algorithm should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Action: Use the instrument software to apply an automated baseline correction and the appropriate ATR correction. Clean the crystal thoroughly after analysis.

This self-validating protocol, by including a fresh background scan for each session and emphasizing a clean crystal, ensures that the resulting spectrum is a trustworthy representation of the sample itself.

Conclusion

The FTIR spectrum of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is defined by two highly characteristic and readily identifiable absorption bands: the sharp nitrile (C≡N) stretch near 2250 cm⁻¹ and the strong lactam carbonyl (C=O) stretch around 1670 cm⁻¹. These two peaks, in conjunction with the pattern of C-H stretching and bending vibrations in the alkyl and fingerprint regions, provide a unique spectral signature. By employing the comparative analysis and rigorous experimental protocol detailed in this guide, researchers can confidently use FTIR spectroscopy for the unambiguous identification and characterization of this and other related heterocyclic compounds.

References

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Koleva, B. B., Kolev, T., & Spiteller, M. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 491-500. Available at: [Link]

  • Huisgen, R., & Walz, H. (1956). Infrared special studies on lactams as cis-trans models for the peptide bond. Journal of the American Chemical Society, 78(15), 3848-3853. Available at: [Link]

  • LibreTexts. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Kuroki, Y., Błasiak, D., & Boxer, S. G. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 122(29), 7209-7217. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18362. Available at: [Link]

  • University of California, Los Angeles. Infrared spectra of Amides & Lactams (RCONR2). Available at: [Link]

  • ResearchGate. (2018). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. Available at: [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online. Available at: [Link]

  • Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-690. Available at: [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. Available at: [Link]

  • ResearchGate. (2019). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • ResearchGate. (2011). FT-IR spectra of the reaction mixture in acetonitrile with increase in time. Available at: [Link]

  • VPL. Acetonitrile (CH3CN). Available at: [Link]

  • David Publishing. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Available at: [Link]

  • Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available at: [Link]

  • NIST. Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Wathoni, N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • PubChem. 2-(3-oxopiperazin-1-yl)acetonitrile. Available at: [Link]

  • Journal of Education and Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.